4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)21-10-4-18(5-11-21)22(27)23-12-13-25-14-16-26(17-15-25)19-6-8-20(30-3)9-7-19/h4-11H,12-17H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKNVEDYISMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, also known by its CAS number 1049345-24-5, is a synthetic compound notable for its potential biological activities. The compound features a complex structure that includes a piperazine ring, a dimethylsulfamoyl group, and a methoxyphenyl moiety, making it an interesting candidate for medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O4S |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 1049345-24-5 |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Notably, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased acetylcholine levels in the brain, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Effects
- Acetylcholinesterase Inhibition :
- Dopaminergic Activity :
- Potential Antidepressant Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
- Study on Acetylcholinesterase Inhibitors : A virtual screening study identified several piperazine derivatives as effective AChE inhibitors, demonstrating significant binding affinity at both catalytic and peripheral sites .
- Dopamine Receptor Binding Studies : Research indicated that certain piperazine analogs had high affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders .
Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Antipsychotic Properties
-
Cognitive Enhancement
- There is evidence suggesting that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition could enhance cognitive functions such as memory and learning .
Case Study 1: Antidepressant Potential
A study investigating the effects of piperazine derivatives on serotonin receptors found that modifications to the piperazine structure can enhance binding affinity to the 5-HT1A receptor. This suggests that compounds like 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide could be explored further for their antidepressant properties .
Case Study 2: Cognitive Enhancement
Research on similar compounds indicated that they could serve as acetylcholinesterase inhibitors. In vitro studies demonstrated increased acetylcholine levels in neuronal cultures treated with these compounds, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .
Comparison with Similar Compounds
Piperazine-Linked Benzamides
- N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (Nitro-MPPF) Key Differences: Replaces the dimethylsulfamoyl group with a nitro substituent and introduces a pyridinyl moiety. The nitro group is strongly electron-withdrawing, reducing electron density at the benzamide core. This compound demonstrated crystallographic stability (monoclinic crystal system, P21/n space group) with distinct bond angles and torsional parameters . Relevance: The 2-methoxyphenyl substitution on piperazine (vs.
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
- Key Differences : Substitutes the dimethylsulfamoyl group with a fluorine atom and replaces the 4-methoxyphenyl with a 7-methoxynaphthalenyl group. Fluorine enhances bioavailability via increased membrane permeability, while the naphthalene moiety introduces extended π-system interactions .
- Relevance : Acts as a high-affinity 5-HT1A receptor agonist, suggesting the target compound may share similar serotonergic activity but with altered selectivity due to bulkier substituents .
Piperazine Derivatives with Varied Linkers
- N~1~-(4-Methoxyphenyl)-N~2~-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Key Differences: Replaces the benzamide with an ethanediamide linker and substitutes the dimethylsulfamoyl group with a 4-methylbenzoyl group.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Electronic and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formulas.
Electronic Effects
- Nitro vs. Fluoro Substituents : Nitro groups decrease basicity of adjacent amines, while fluorine’s electronegativity enhances binding to aromatic residues in receptors .
Receptor Affinity and Selectivity
- Dopamine D3 Receptor : Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () show selectivity for dopamine D3 receptors due to dichlorophenyl substituents. The target compound’s 4-methoxyphenyl group may reduce D3 affinity compared to chlorinated analogues .
- 5-HT1A Receptor : The 4-fluoro analogue () exhibits potent 5-HT1A agonism, whereas the target compound’s dimethylsulfamoyl group could shift selectivity toward other serotonin receptor subtypes (e.g., 5-HT2A) due to steric hindrance .
Research Findings and Implications
- Crystallographic Data: Nitro-MPPF () crystallizes in a monoclinic system with a β angle of 108.5°, indicating a compact molecular packing arrangement. This contrasts with bulkier derivatives like the target compound, which may adopt less ordered structures .
- Metabolic Stability : Dimethylsulfamoyl groups (as in ) resist oxidative metabolism better than methoxy or nitro groups, suggesting improved pharmacokinetics for the target compound .
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
-
Reaction : 4-Aminobenzoic acid reacts with dimethylsulfamoyl chloride in anhydrous pyridine at 0–5°C.
-
Conditions :
-
Molar ratio: 1:1.2 (acid:chloride).
-
Reaction time: 6–8 hours under nitrogen.
-
Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.
-
-
Yield : 78–85%.
-
Characterization :
-
NMR (DMSO-d6) : δ 8.02 (d, 2H, Ar-H), 7.64 (d, 2H, Ar-H), 3.12 (s, 6H, N(CH3)2).
-
HPLC : >98% purity.
-
Alternative Pathway: Chlorosulfonation
-
Reaction : 4-Chlorosulfonylbenzoic acid reacts with dimethylamine gas in tetrahydrofuran (THF) at −10°C.
-
Conditions :
-
Slow addition of dimethylamine to avoid exothermic side reactions.
-
Stirring for 12 hours at room temperature post-addition.
-
-
Yield : 70–75%.
Preparation of 2-[4-(4-Methoxyphenyl)Piperazin-1-yl]Ethylamine
This intermediate is synthesized via alkylation of 1-(4-methoxyphenyl)piperazine with a bromoethylamine derivative.
Gabriel Synthesis Approach
-
Step 1 : Alkylation of 1-(4-methoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide.
-
Step 2 : Deprotection with hydrazine hydrate.
Direct Alkylation with 2-Bromoethylamine
-
Reaction : 1-(4-Methoxyphenyl)piperazine reacts with 2-bromoethylamine hydrobromide in acetonitrile.
-
Conditions :
Amide Coupling: Final Step Synthesis
The benzamide bond is formed between 4-(dimethylsulfamoyl)benzoic acid and 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamine.
Acid Chloride Method
-
Activation : 4-(Dimethylsulfamoyl)benzoic acid treated with thionyl chloride (SOCl2) to form the acid chloride.
-
Coupling : React acid chloride with the ethylamine-piperazine intermediate in dichloromethane (DCM) and triethylamine (TEA).
-
Conditions : 0°C to room temperature, 4 hours.
-
Yield : 80–85%.
-
Carbodiimide-Mediated Coupling
-
Reagents : HATU, DIPEA in DMF.
-
Conditions :
-
Molar ratio: 1:1.1 (acid:amine).
-
Stirring at room temperature for 12 hours.
-
Yield : 85–90%.
-
Optimization and Side Reaction Mitigation
Piperazine Alkylation Challenges
Sulfamoyl Group Stability
-
Acid Sensitivity : Avoid strong acids during coupling; use buffered conditions (pH 7–8).
Analytical Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route A is preferred for industrial scalability due to fewer side reactions and higher intermediate stability.
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: React 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives with piperazine intermediates under reflux in acetonitrile with K₂CO₃ as a base (reflux for 4–5 hours) .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization .
- Step 3: Precipitate the product by adding distilled water, followed by filtration and drying. Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of electrophile to piperazine derivative) .
Basic: How is structural confirmation of this compound achieved in academic research?
Methodological Answer:
Structural characterization employs:
- X-ray crystallography: Resolve crystal packing and bond angles (e.g., monoclinic space group P2₁/n, unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å) .
- NMR spectroscopy: Analyze proton environments (e.g., δ 7.74 ppm for aromatic protons, δ 3.80 ppm for methoxy groups) .
- Mass spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 488.6 [M+H]⁺) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for piperazine-containing benzamides?
Methodological Answer:
SAR studies involve systematic modifications:
- Piperazine substitution: Replace the 4-methoxyphenyl group with halogenated (e.g., 2,4-dichlorophenyl) or heteroaromatic (e.g., pyridinyl) moieties to assess binding affinity changes .
- Linker optimization: Vary the ethyl spacer length (e.g., pentyl vs. ethyl) to evaluate pharmacokinetic properties .
- Enzyme inhibition assays: Compare IC₅₀ values against acetylcholinesterase (AChE) or dopamine receptors using Ellman’s method or radioligand binding .
Advanced: How can molecular docking studies guide the design of analogs targeting neurological receptors?
Methodological Answer:
Docking workflows include:
- Receptor preparation: Use crystal structures (e.g., PDB ID 4EY7 for AChE) and remove water molecules .
- Ligand parametrization: Assign partial charges to the compound using AMBER or CHARMM force fields.
- Pose validation: Compare docking scores (e.g., Glide XP scores) with experimental IC₅₀ data. For example, piperazine derivatives with 4-methoxyphenyl groups show stronger hydrogen bonding to Ser203 in AChE .
Advanced: How should researchers address contradictory data in enzyme inhibition assays?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) require:
- Assay standardization: Control pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and substrate concentrations .
- Positive controls: Use donepezil for AChE or haloperidol for dopamine D₂ receptors to validate assay conditions .
- Statistical analysis: Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05 for n = 3 replicates) .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Normal-phase chromatography: Use silica gel columns with gradient elution (e.g., 10% methanol in chloroform) .
- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain pure crystals .
- HPLC: Employ C18 columns with acetonitrile/water (70:30) at 1 mL/min flow rate for analytical purity (>95%) .
Advanced: What computational methods predict metabolic stability and lipophilicity?
Methodological Answer:
- Lipophilicity (LogP): Calculate using ChemDraw or Molinspiration. The trifluoromethyl group increases LogP by ~1.5 units, enhancing blood-brain barrier penetration .
- Metabolic stability: Simulate cytochrome P450 metabolism with Schrödinger’s QikProp. Piperazine rings are prone to N-demethylation; blocking with bulky substituents (e.g., 4-chlorophenyl) reduces clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
